molecular formula C12H9Cl2N3O3S B2855300 Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1240803-88-6

Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2855300
CAS No.: 1240803-88-6
M. Wt: 346.18
InChI Key: VZDYSHSHETURRN-UHFFFAOYSA-N
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Description

Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate: is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with chlorine atoms, an amide group, a thiazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the pyridine and thiazole precursors. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance reaction rates and selectivity. Quality control measures are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its unique structure may contribute to the design of new therapeutic agents targeting various diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its reactivity and stability make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Methyl 3,6-dichloropyridine-2-carboxylate: This compound is structurally similar but lacks the amide and thiazole groups.

  • Methyl 2-(3,6-dichloropyridine-2-amido)-1,3-thiazole-5-carboxylate: This compound has a similar structure but with a different substitution pattern on the thiazole ring.

Properties

IUPAC Name

methyl 2-[(3,6-dichloropyridine-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O3S/c1-5-9(11(19)20-2)21-12(15-5)17-10(18)8-6(13)3-4-7(14)16-8/h3-4H,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDYSHSHETURRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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